



# **Application Note: Protocol for Detecting Impurities in Ranitidine Oral Solution**

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Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Ranitidine, a histamine H2-receptor antagonist, has been widely used to treat and prevent stomach and intestinal ulcers. However, the discovery of N-nitrosodimethylamine (NDMA), a probable human carcinogen, as an impurity in ranitidine products has led to global recalls and heightened regulatory scrutiny.[1][2] This application note provides a detailed protocol for the detection and quantification of both common process-related impurities and the genotoxic impurity NDMA in ranitidine oral solutions. The methodologies described are based on High-Performance Liquid Chromatography (HPLC) for general impurities and Liquid Chromatography-Mass Spectrometry (LC-MS) for sensitive NDMA analysis, in line with regulatory guidance.[3]

# I. Detection of Process-Related and Degradation Impurities

This section outlines a stability-indicating HPLC method for the determination of ranitidine and its known impurities in oral solutions.[4][5]

## **Experimental Protocol**

1. Reagents and Materials



- · Ranitidine Hydrochloride Reference Standard
- Ranitidine Related Compounds/Impurities (A, B, C, D, E, F, G as per USP)[4][5]
- Potassium Phosphate Monobasic
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Solvent A: A suitable mixture of buffer and organic solvent as described in the chromatographic conditions.[4][5]
- 2. Equipment
- · High-Performance Liquid Chromatograph (HPLC) with UV detector
- Analytical balance
- pH meter
- Sonicator
- Centrifuge
- · Volumetric flasks and pipettes
- Syringe filters (0.45 μm)
- 3. Chromatographic Conditions
- Column: ACE C18, 100 x 4.6 mm, 3µm particle size[4]
- Mobile Phase: A gradient of Solvent A (a buffered aqueous solution) and Solvent B (acetonitrile)
- Flow Rate: 1.0 mL/min[4][5]
- Column Temperature: 40°C[4]



Detection Wavelength: 230 nm[4][5]

Injection Volume: 40 μL[5]

#### 4. Preparation of Solutions

- Standard Stock Solution (Ranitidine): Accurately weigh and dissolve Ranitidine Hydrochloride reference standard in Solvent A to obtain a known concentration.[5]
- Impurity Stock Solution: Prepare a stock solution containing known concentrations of each ranitidine impurity in Solvent A.[4][5]
- System Suitability Solution: Prepare a solution containing both ranitidine and the impurities at appropriate concentrations.[4][5]
- Sample Preparation (Ranitidine Oral Solution):
  - Transfer 2 mL of the ranitidine oral solution (syrup), equivalent to 30 mg of ranitidine, into a
    100 mL volumetric flask.[4][5]
  - Add 50 mL of Solvent A and sonicate for 10 minutes to dissolve.[4][5]
  - Dilute to volume with Solvent A to achieve a final concentration of approximately 300 μg/mL.[5]
  - Centrifuge the solution at 4000 rpm for 10 minutes to separate insoluble excipients.[4][5]
  - Filter the supernatant through a 0.45 μm nylon syringe filter before injection.[4][5]

#### 5. Data Analysis

- Identify and quantify the impurities in the sample solution by comparing their peak areas with those of the standards.
- The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4][5]

### **Data Presentation**



Table 1: System Suitability and Validation Parameters for HPLC Method

Parameter	Specification	
Resolution	Resolution between critical peak pairs (e.g., impurity-D and impurity-E) should be >1.5.[4]	
Tailing Factor	Tailing factor for the ranitidine peak should be ≤ 2.0.	
Theoretical Plates	A minimum number of theoretical plates for the ranitidine peak.	
Linearity (r²)	Correlation coefficient for the calibration curve of each impurity should be $\geq 0.99.[4]$	

# II. Detection of N-Nitrosodimethylamine (NDMA) Impurity

This section details a sensitive LC-MS/MS method for the quantification of NDMA in ranitidine oral solution.[6][7]

## **Experimental Protocol**

- 1. Reagents and Materials
- N-Nitrosodimethylamine (NDMA) Reference Standard
- Methanol (LC-MS grade)[8][9]
- Water (LC-MS grade)[8]
- Formic Acid (LC-MS grade)[6][9]
- 2. Equipment
- Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)[6]
- Analytical balance



- Vortex mixer[6][9]
- Ultrasonic bath[6]
- Centrifuge[7][8][9]
- Volumetric flasks and pipettes
- Syringe filters (0.22 μm PVDF)[7][8][9]
- 3. Chromatographic and Mass Spectrometric Conditions
- Column: Diamonsil C18, 4.6 mm × 150 mm, 5 μm[6]
- Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.[6]
- Flow Rate: 1.2 mL/min[6]
- Column Temperature: 45°C[6]
- Injection Volume: 10 μL[6]
- Ionization Mode: Electrospray Ionization (ESI) in positive mode
- Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) of the transition for NDMA
- 4. Preparation of Solutions
- NDMA Standard Stock Solution: Prepare a stock solution of NDMA in methanol. Further dilute with methanol to prepare working standards and calibration curve solutions.[7][8]
- Sample Preparation (Ranitidine Oral Solution):
  - Accurately measure a volume of the oral solution to obtain a target concentration of the active pharmaceutical ingredient (API), for example, 30 mg/mL, and transfer it into a centrifuge tube.[8][9]
  - Add an appropriate volume of methanol.[9]



- Vortex mix for approximately 1 minute and sonicate in an ultrasonic bath for 40 minutes.[6]
  [9]
- Centrifuge the sample for 15 minutes at 4500 rpm.[8][9]
- Filter the supernatant through a 0.22 μm PVDF syringe filter, discarding the first 1 mL, into an LC-MS vial for analysis.[7][8][9]

#### 5. Data Analysis

- Quantify NDMA in the sample by comparing the peak area to a calibration curve generated from the NDMA standards.
- The method should be validated for sensitivity (LOD and LOQ), linearity, accuracy, and precision.[9]

### **Data Presentation**

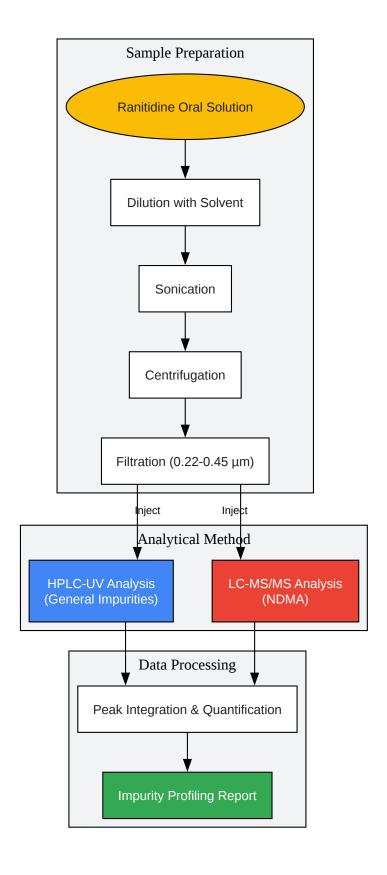
Table 2: Quantitative Data for NDMA Analysis by LC-MS/MS

Parameter	Value	Reference
Linearity Range	3 - 100 ng/mL	[6]
Correlation Coefficient (r)	0.9992	[6]
Limit of Detection (LOD)	0.011 ppm	[9]
Limit of Quantitation (LOQ)	0.033 ppm	[9]

## III. Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the detection of impurities in ranitidine oral solution.





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Caption: Workflow for impurity analysis in ranitidine oral solution.



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